molecular formula C7HF15O3S.C4H11NO2<br>C11H12F15NO5S B12828409 Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate CAS No. 70225-15-9

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate

Cat. No.: B12828409
CAS No.: 70225-15-9
M. Wt: 555.26 g/mol
InChI Key: SDWCILHGJCGQEW-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate: is a chemical compound with the molecular formula C₁₁H₁₂F₁₅NO₅S and a molecular weight of 555.26 g/mol . This compound is known for its unique structure, which includes a perfluorinated heptane chain and a sulfonate group, making it a member of the fluorosurfactant family . Fluorosurfactants are widely recognized for their ability to reduce surface tension and are used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate typically involves the reaction of pentadecafluoroheptane-1-sulfonic acid with 2,2’-iminodiethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C₇F₁₅SO₃H+(HOCH₂CH₂)₂NHC₁₁H₁₂F₁₅NO₅S+H₂O\text{C₇F₁₅SO₃H} + \text{(HOCH₂CH₂)₂NH} \rightarrow \text{C₁₁H₁₂F₁₅NO₅S} + \text{H₂O} C₇F₁₅SO₃H+(HOCH₂CH₂)₂NH→C₁₁H₁₂F₁₅NO₅S+H₂O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions are less common for this compound due to the stability of the perfluorinated chain.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the sulfonate group.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution reagents: Alkyl halides, Nucleophiles such as amines and thiols

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Limited due to stability

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Surfactants: Used as a surfactant in various chemical formulations to reduce surface tension.

    Catalysis: Employed in catalytic processes due to its unique chemical properties.

Biology:

    Biocompatibility: Studied for its potential biocompatibility and use in biomedical applications.

Medicine:

    Drug Delivery: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry:

    Coatings: Used in industrial coatings to provide water and oil repellency.

    Electronics: Applied in the electronics industry for its dielectric properties.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate is primarily attributed to its amphiphilic nature . The perfluorinated chain imparts hydrophobic properties, while the sulfonate group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic surfaces, making it an effective surfactant. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces , leading to changes in surface tension and membrane permeability .

Comparison with Similar Compounds

  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorobutanesulfonic acid (PFBS)

Comparison:

Biological Activity

Bis(2-hydroxyethyl)ammonium pentadecafluoroheptane-1-sulphonate (CAS Number: 70225-15-9) is an ionic liquid characterized by its unique structure and properties. This compound, which includes a perfluorinated chain and a quaternary ammonium group, has gained attention in various fields due to its potential biological activities and applications.

  • Molecular Formula : C₁₁H₁₂F₁₅NO₅S
  • Molecular Weight : 555.26 g/mol
  • Boiling Point : 429.6°C
  • Flash Point : 213.6°C
  • LogP : 4.238, indicating a moderate hydrophobic character.

Biological Activity Overview

The biological activity of this compound can be analyzed through its interactions with biological systems, including its potential as a biocatalyst, its toxicity profile, and its biodegradability.

1. Biocatalytic Potential

Recent studies have highlighted the potential of ionic liquids like this compound in biocatalysis. The compound has been investigated for its ability to stabilize enzymes, enhancing their activity in various biochemical reactions. For instance, research on enzyme immobilization techniques shows that ionic liquids can improve the stability and reusability of biocatalysts, making them suitable for industrial applications .

2. Toxicity and Safety Assessment

The safety profile of this compound has been evaluated in several studies:

  • A study conducted by the European Food Safety Authority (EFSA) concluded that the compound does not raise concerns regarding genotoxicity or bioaccumulation in humans .
  • Toxicological assessments indicate that the compound exhibits low toxicity levels, with lethal concentrations (LC50) significantly higher than those of many conventional solvents .

3. Biodegradability

Research indicates that ionic liquids can vary widely in their biodegradability. This compound has shown promising results in terms of environmental impact:

  • It is reported to be highly biodegradable compared to traditional organic solvents, which is crucial for reducing environmental pollution .

Case Study 1: Enzyme Stability Enhancement

A study demonstrated that this compound could enhance the stability of carboxylesterases from Exiguobacterium antarcticum. The compound was used as a solvent for enzyme reactions, resulting in improved catalytic efficiency and stability over extended periods .

Case Study 2: Toxicity Evaluation

In a comparative toxicity study involving various ionic liquids, this compound exhibited lower toxicity levels than conventional solvents such as imidazolium-based ionic liquids. The LC50 values were determined using standard aquatic toxicity tests, highlighting its safer profile for environmental applications .

Data Summary Table

Property/ParameterValue
Molecular FormulaC₁₁H₁₂F₁₅NO₅S
Molecular Weight555.26 g/mol
Boiling Point429.6°C
Flash Point213.6°C
LogP4.238
Toxicity (LC50)Higher than conventional solvents
BiodegradabilityHighly biodegradable

Properties

CAS No.

70225-15-9

Molecular Formula

C7HF15O3S.C4H11NO2
C11H12F15NO5S

Molecular Weight

555.26 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate

InChI

InChI=1S/C7HF15O3S.C4H11NO2/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;6-3-1-5-2-4-7/h(H,23,24,25);5-7H,1-4H2

InChI Key

SDWCILHGJCGQEW-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH2+]CCO.C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F

Origin of Product

United States

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